molecular formula C10H9F B12631838 1-But-2-ynyl-4-fluorobenzene

1-But-2-ynyl-4-fluorobenzene

Cat. No.: B12631838
M. Wt: 148.18 g/mol
InChI Key: SYGMTFOEPSUKRT-UHFFFAOYSA-N
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Description

These compounds are of interest in organic synthesis, materials science, and pharmaceutical research due to the electronic effects imparted by fluorine and the reactivity of alkynyl groups. The absence of direct data on the target compound necessitates extrapolation from structurally similar molecules, as discussed below.

Properties

Molecular Formula

C10H9F

Molecular Weight

148.18 g/mol

IUPAC Name

1-but-2-ynyl-4-fluorobenzene

InChI

InChI=1S/C10H9F/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,4H2,1H3

InChI Key

SYGMTFOEPSUKRT-UHFFFAOYSA-N

Canonical SMILES

CC#CCC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-But-2-ynyl-4-fluorobenzene can be synthesized through various methods. One common approach involves the coupling of 4-fluorobenzene with a but-2-ynyl group using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction typically requires a palladium catalyst, a base, and a boronic acid derivative of the but-2-ynyl group.

Industrial Production Methods: Industrial production of 1-But-2-ynyl-4-fluorobenzene may involve large-scale palladium-catalyzed cross-coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds from the evidence share key structural motifs with 1-But-2-ynyl-4-fluorobenzene , enabling comparative analysis:

(a) 1-(2,2-Dimethyl-4-phenylbut-3-yn-1-yl)-2-fluorobenzene (4n)
  • Structure : Features a fluorobenzene ring with a branched butynyl group (2,2-dimethyl-4-phenylbut-3-yn-1-yl) at the ortho position.
  • Synthesis : Prepared via photochemical alkylation using cesium oxoacetate and PhEBX, yielding 30% after chromatography .
  • Key Differences : The branched alkynyl group and ortho-fluorine substitution contrast with the linear butynyl chain and para-fluorine in the target compound. These differences influence steric hindrance and electronic properties.
(b) 1-[4-chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene
  • Structure : Contains a chlorobutyl bridge linking two para-fluorobenzene rings.
  • Molecular Formula : C₁₆H₁₅ClF₂ (MW: 280.74) .
  • Key Differences: The chlorinated alkyl chain and bis-fluorophenyl configuration differ from the mono-substituted alkynyl group in the target compound. Chlorine introduces distinct electronic and steric effects compared to alkynyl groups.
(c) 4-butyl-2-fluoro-4-bromobiphenyl
  • Structure : A biphenyl system with fluoro and bromo substituents and a butyl chain.
  • Key Differences : The biphenyl core and bromine substitution contrast with the simpler benzene-alkynyl-fluorine system of the target compound.

Data Table: Comparative Properties of Analogues

Compound Name Molecular Formula Molecular Weight Substituents Synthesis Yield Key Features
1-(2,2-Dimethyl-4-phenylbut-3-yn-1-yl)-2-fluorobenzene C₁₉H₁₉F 266.35 Ortho-F, branched alkynyl 30% Photochemical alkylation
1-[4-chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene C₁₆H₁₅ClF₂ 280.74 Bis(para-F), chlorobutyl bridge N/A Halogenated alkyl linker
4-butyl-2-fluoro-4-bromobiphenyl C₁₆H₁₆BrF 307.20 Biphenyl, bromo, butyl N/A Biphenyl halogenation

Electronic and Reactivity Comparisons

  • Alkynyl vs. Alkyl/Chloro Groups : Alkynyl groups (as in 4n ) offer π-bond conjugation for click chemistry or polymerization, whereas chlorinated alkyl chains (as in ) may favor nucleophilic substitution or act as leaving groups.
  • Steric Effects : Branched substituents in 4n reduce reaction efficiency (30% yield) compared to hypothetical linear chains in the target compound .

Biological Activity

1-But-2-ynyl-4-fluorobenzene, also known as 1-(But-3-yn-1-yl)-4-fluorobenzene, is an organic compound characterized by a benzene ring substituted with a fluorine atom and a butynyl group. This unique structure imparts significant electronic and steric properties, making it a subject of interest in medicinal chemistry and drug development. The biological activity of this compound is primarily attributed to the presence of the fluorine atom and the alkyne functional group, which enhance its reactivity and potential therapeutic applications.

The molecular formula of 1-but-2-ynyl-4-fluorobenzene is C₁₀H₉F, with a molecular weight of approximately 166.19 g/mol. The compound's structure allows for various chemical modifications, influencing its biological activity and interactions with biological macromolecules.

PropertyValue
Molecular FormulaC₁₀H₉F
Molecular Weight166.19 g/mol
Functional GroupsFluorine, Alkyne

The biological activity of 1-but-2-ynyl-4-fluorobenzene is linked to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the alkyne group may undergo further chemical modifications that enhance its reactivity. These interactions can significantly influence the compound's pharmacological properties.

Biological Activity Studies

Research has indicated several potential therapeutic properties of 1-but-2-ynyl-4-fluorobenzene:

  • Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting that 1-but-2-ynyl-4-fluorobenzene may possess similar properties.
  • Anti-inflammatory Effects : The compound is being investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to applications in metabolic disorders.

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of various fluorinated compounds on cancer cell lines, 1-but-2-ynyl-4-fluorobenzene demonstrated significant inhibitory effects on cell proliferation in vitro. The IC50 values were determined through MTT assays, revealing that the compound could effectively reduce cell viability at low micromolar concentrations.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of tyrosinase by derivatives similar to 1-but-2-ynyl-4-fluorobenzene. The study reported that certain modifications to the alkyne group enhanced binding affinity to tyrosinase, leading to competitive inhibition with IC50 values around 0.18 μM for optimized derivatives. These findings suggest that structural modifications could improve the bioactivity of the parent compound.

Research Findings Summary

Study FocusFindings
Anticancer ActivitySignificant cytotoxicity against cancer cell lines
Enzyme InhibitionCompetitive inhibition of tyrosinase (IC50 = 0.18 μM)
Anti-inflammatory EffectsPotential modulation of inflammatory pathways

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